beta-Carotenone
Description
Beta-carotenone (β-apo-13-carotenone) is a metabolite formed via the excentric cleavage of β-carotene, a process mediated by enzymatic activity in intestinal mucosa homogenates . Unlike the central cleavage of β-carotene—which yields retinal (a vitamin A precursor)—excentric cleavage produces shorter-chain apocarotenoids, including β-apo-13-carotenone and β-apo-14′-carotenal . Identification of β-carotenone relies on advanced analytical techniques such as high-performance liquid chromatography (HPLC), ultraviolet/visible (UV/Vis) spectroscopy, and mass spectrometry (MS), confirming its distinct structural and chemical properties . Its enzymatic formation is time- and protein concentration-dependent, underscoring its role in β-carotene metabolism .
Properties
CAS No. |
20126-74-3 |
|---|---|
Molecular Formula |
C40H56O4 |
Molecular Weight |
600.9 g/mol |
IUPAC Name |
(8E,10E,12E,14E,16E,18E,20E,22E,24E)-6,6,10,14,19,23,27,27-octamethyldotriaconta-8,10,12,14,16,18,20,22,24-nonaene-2,7,26,31-tetrone |
InChI |
InChI=1S/C40H56O4/c1-31(19-13-21-33(3)25-27-37(43)39(7,8)29-15-23-35(5)41)17-11-12-18-32(2)20-14-22-34(4)26-28-38(44)40(9,10)30-16-24-36(6)42/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+ |
InChI Key |
UQKVQNUNGXYNOJ-JLTXGRSLSA-N |
Isomeric SMILES |
CC(=O)CCCC(C(=O)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C(=O)C(CCCC(=O)C)(C)C)\C)\C)/C)/C)(C)C |
Canonical SMILES |
CC(=O)CCCC(C)(C)C(=O)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C(C)(C)CCCC(=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Beta-Carotenone can be prepared through various methods, including chemical synthesis and extraction from natural sources. The most popular source for this compound is orange carrot. The procedure consists of different steps such as purification, material shredding, juice pressing, protein coagulation, sedimentation, centrifugation, extraction with organic solvent, filtration, deodorization, evaporation, and crystallization . Industrial production often involves chemical synthesis, which has become more prevalent due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Beta-Carotenone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include retinal and retinoic acid, which are biologically active forms of vitamin A .
Scientific Research Applications
Beta-Carotenone has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying carotenoid reactions and properties. In biology and medicine, this compound is studied for its antioxidant properties and its role in preventing diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders . It is also used in the food industry as a natural colorant and in cosmetics for its skin-protective properties .
Mechanism of Action
Beta-Carotenone exerts its effects primarily through its antioxidant properties. It acts as a scavenger of lipophilic radicals within cell membranes, protecting cells from oxidative damage . Additionally, this compound is converted into vitamin A in the body, which is essential for vision, immune function, and cellular growth . The conversion involves the enzyme beta-carotene dioxygenase, which cleaves this compound to produce retinal .
Comparison with Similar Compounds
Table 1: Molecular and Functional Properties of this compound and Related Compounds
Key Observations:
- Provitamin A Activity: Only β-carotene and α-carotene exhibit this property due to central cleavage by β-carotene 15,15′-dioxygenase . This compound, lycopene, lutein, and zeaxanthin lack this activity.
- Antioxidant Mechanisms: this compound’s radical-scavenging capacity is lower than β-carotene, which has a conjugated polyene chain ideal for quenching singlet oxygen . Lycopene and xanthophylls (lutein, zeaxanthin) demonstrate superior antioxidant efficacy in lipid membranes .
- Metabolic Pathways: this compound arises from excentric cleavage, while β-carotene’s central cleavage is vitamin A-dependent .
Analytical Differentiation
This compound is distinguished from other carotenoids via:
- Chromatography: Reversed-phase HPLC separates β-carotenone (retention time ~12 min) from β-carotene (~22 min) and lutein (~15 min) .
- Spectroscopy: UV/Vis spectra of β-carotenone show λmax at 420 nm, contrasting with β-carotene (450 nm) and lycopene (472 nm) .
- Mass Spectrometry: this compound’s molecular ion (m/z 424.6) differs from β-carotene (m/z 536.9) and lutein (m/z 568.9) .
Health Implications
- Beta-Carotene: High-dose supplementation correlates with increased lung cancer risk in smokers but supports immune function in non-smokers .
- Lycopene : Associated with reduced prostate cancer risk and cardiovascular benefits .
- Lutein/Zeaxanthin : Critical for macular health, reducing age-related macular degeneration (AMD) risk .
Q & A
Q. What are the key methodological considerations for confirming the identity and purity of beta-Carotenone in experimental settings?
To ensure compound integrity, use spectroscopic techniques (e.g., NMR, HPLC) for structural verification and quantify purity via chromatographic methods (e.g., GC-MS). For novel derivatives, provide full spectral data and purity certificates; for known compounds, cross-reference with established literature . Standardize protocols across replicates to minimize batch variability.
Q. How should researchers design reproducible experiments to assess this compound’s stability under varying environmental conditions?
Control variables such as temperature, light exposure, and pH using factorial experimental designs. Include negative controls (e.g., inert solvents) and positive controls (e.g., stabilized antioxidants). Use accelerated stability testing with time-series sampling, and validate results via kinetic modeling .
What are the best practices for formulating research questions on this compound’s biological activity?
Apply the PICO framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. Example: “In vitro (P), does this compound (I) compared to retinol (C) modulate oxidative stress markers (O) over 24-hour exposure (T)?” Ensure alignment with literature gaps and feasibility .
Q. How can researchers optimize extraction protocols for this compound from natural sources?
Use response surface methodology (RSM) to test variables like solvent polarity, extraction time, and temperature. Validate efficiency via spectrophotometric quantification and compare yields against synthetic standards. Report recovery rates and reproducibility metrics .
Advanced Research Questions
Q. How can contradictions in reported antioxidant activity data for this compound be resolved?
Conduct a systematic review following PRISMA guidelines to identify methodological disparities (e.g., assay type, concentration ranges). Replicate conflicting studies under standardized conditions, and perform meta-analysis to quantify heterogeneity sources (e.g., I² statistic) .
Q. What strategies are effective for integrating mixed-methods approaches in this compound research?
Combine quantitative assays (e.g., ROS scavenging kinetics) with qualitative data (e.g., transcriptional profiling via RNA-seq). Triangulate findings using convergence analysis, and address discordance through iterative hypothesis refinement .
Q. How should researchers design interdisciplinary studies to evaluate this compound’s ecological impacts?
Use scoping studies to map interactions between biochemical pathways and environmental factors (e.g., bioavailability in soil systems). Employ ecological modeling to predict bioaccumulation risks, and validate via field sampling paired with lab-based toxicity assays .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Apply nonlinear regression (e.g., Hill equation) to estimate EC₅₀ values. Use ANOVA with post-hoc tests to compare treatment groups, and report confidence intervals for effect sizes. For high-throughput data, apply false discovery rate (FDR) corrections .
Methodological Frameworks and Tools
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
